

Comprehensive Characterization Guide: Quinolin-6-yl Mesylate

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Compound of Interest

Compound Name: *Quinolin-6-yl methanesulfonate*

Cat. No.: *B11882365*

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Structural Analysis & Spin System

Quinolin-6-yl mesylate consists of a quinoline bicyclic aromatic system substituted at the 6-position with a methanesulfonate (mesylate) group.

- Formula:
- Molecular Weight: 223.25 g/mol
- Key Functional Group: Mesylate (-OSO₂CH₃) – A diagnostic spectroscopic handle.

Spin System Breakdown:

- Proton A (Mesylate Methyl): An isolated methyl group attached to a sulfonyl moiety. It appears as a sharp singlet integrating to 3H.
- Proton B (H2): The most deshielded proton on the pyridine ring (adjacent to Nitrogen).
- Protons C, D (H4, H8): Typically downfield due to the electron-deficient nature of the quinoline ring.

- Protons E, F (H5, H7): These protons are highly sensitive to the substitution at C6. Converting the electron-donating phenol (-OH) to the electron-withdrawing mesylate (-OMs) causes a distinct downfield shift (deshielding) of these specific signals.

Comparative NMR Data: Product vs. Precursor

The most reliable method to confirm synthesis is tracking the disappearance of the phenolic -OH and the appearance of the mesylate methyl singlet.

Table 1:

H NMR Chemical Shift Comparison

Proton Assignment	Quinolin-6-yl Mesylate (Product)	6-Hydroxyquinoline (Precursor)	Shift Trend ()
Solvent	CDCl ₃	DMSO-d ₆	Solvent Dependent
-OSO ₂ CH ₃ (Methyl)	3.22 ppm (s, 3H)	Absent	Diagnostic Peak
-OH (Phenol)	Absent	10.05 ppm (br s)	Disappears
H2 (Pyridine)	8.94 ppm (dd)	8.67 ppm (dd)	Downfield (+0.27)
H4 / H8 (Overlapping)	8.61 ppm (d, 2H)	8.14 / 7.89 ppm	Significant Deshielding
H5 (Ortho to subst.)	7.76 ppm (d)	7.17 - 7.41 ppm	Downfield (Inductive Effect)
H7 (Ortho to subst.)	7.61 ppm (dd)	7.34 ppm	Downfield (Inductive Effect)
H3 (Pyridine)	7.45 ppm (dd)	7.41 ppm	Minimal Change

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Note on Solvents: 6-Hydroxyquinoline is often analyzed in DMSO-d

due to poor solubility in chloroform. The mesylate product is highly soluble in CDCl₃, allowing for sharper resolution of coupling constants.

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Table 2:

C NMR Characteristic Peaks (CDCl₃)

Carbon Type	Chemical Shift (ppm)	Notes
Mesylate Methyl (-CH ₃)	37.6 ppm	Key confirmation peak.
C2 (Ar-CH)	151.0 ppm	Most deshielded aromatic carbon.
C-O (Ipso C6)	146.7 ppm	Shifted due to O-sulfonylation.
Aromatic CH	136.0, 131.9, 128.4, 124.2, 122.0, 119.4	Typical quinoline backbone.

Detailed Signal Assignment & Logic

The Diagnostic Singlet (3.22 ppm)

The methyl protons of the mesylate group are chemically equivalent and isolated from the aromatic spin system.

- Observation: A sharp singlet at 3.22 ppm (in CDCl₃)

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- Validation: Integration must be exactly 3.0 relative to the aromatic proton H2 (1.0).
- Common Impurity Check:
 - Mesityl Chloride:

3.6 ppm.
 - Methanesulfonic Acid (MsOH):

2.8 - 3.0 ppm (variable).
 - Aryl Mesylate (Product):

3.1 - 3.3 ppm.

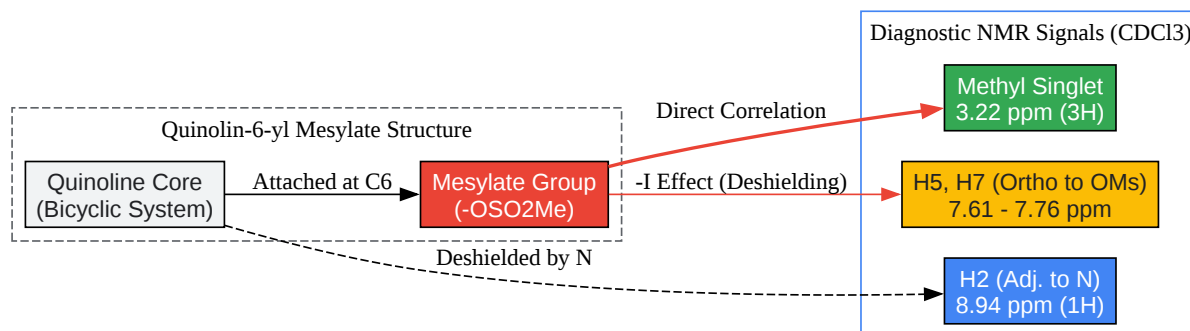
The "Deshielding" Shift (Aromatic Region)

The conversion of -OH to -OMs inverts the electronic character of the substituent.

- Phenol (-OH): Strong Resonance Donor (+R). Increases electron density at Ortho (H5, H7) and Para positions. This shields these protons, moving them upfield (lower ppm).
- Mesylate (-OMs): Inductive Withdrawer (-I). Decreases electron density on the ring.^[1] This deshields the protons, moving them downfield (higher ppm).
- Result: You will observe the signals for H5 and H7 moving from ~7.2-7.3 ppm in the starting material to 7.6-7.8 ppm in the product.

Visualization of Logic & Workflow

The following diagram illustrates the assignment logic and the structural relationship between the protons and their NMR signals.



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Caption: Logical correlation between the chemical structure of quinolin-6-yl mesylate and its diagnostic NMR signals.

Experimental Protocol for Characterization

To ensure reproducible spectra suitable for publication or regulatory filing, follow this standardized protocol.

Step 1: Sample Preparation

- Isolate the product via extraction (DCM/Water) and dry thoroughly under high vacuum to remove traces of DCM (singlet at 5.30 ppm) or water.
- Weigh 10-15 mg of Quinolin-6-yl mesylate.
- Dissolve in 0.6 mL of CDCl

(Chloroform-d, 99.8% D).

- Note: Ensure the solvent is acid-free. Acidity can broaden the nitrogen-adjacent proton (H2).

Step 2: Acquisition Parameters (Standard 400/500 MHz)

- Pulse Sequence: Standard 1H zg30.
- Scans (NS): 16 or 32 (sufficient for >10 mg).
- Relaxation Delay (D1): 1.0 - 2.0 seconds.
- Spectral Width: -2 to 14 ppm.

Step 3: Processing & Integration

- Phasing: Apply automatic phasing, then manual correction to ensure a flat baseline.
- Referencing: Set the residual CHCl₃ peak to 7.26 ppm.
- Integration:
 - Set the region 3.10 - 3.30 ppm (Methyl singlet) to integral 3.00.
 - Verify that the aromatic region (7.4 - 9.0 ppm) integrates to 6.00 total protons.

Step 4: Purity Calculation

Common Impurity: Check for 6-Hydroxyquinoline (broad peaks >9 ppm) or MsCl (singlet ~3.6 ppm).

References

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Sources

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